molecular formula C25H23ClN4O4S B11451099 N-(2-chlorobenzyl)-3-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

N-(2-chlorobenzyl)-3-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

Cat. No.: B11451099
M. Wt: 511.0 g/mol
InChI Key: WQGFJYGDHCAERP-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the chlorobenzyl and m-tolylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

N-(2-chlorobenzyl)-3-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe to investigate biological pathways and interactions at the molecular level.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development and pharmacological studies.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives with varying substituents. Examples are:

Uniqueness

N-(2-chlorobenzyl)-3-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H23ClN4O4S

Molecular Weight

511.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[1-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C25H23ClN4O4S/c1-16-5-4-7-18(13-16)28-22(32)15-30-20-10-12-35-23(20)24(33)29(25(30)34)11-9-21(31)27-14-17-6-2-3-8-19(17)26/h2-8,10,12-13H,9,11,14-15H2,1H3,(H,27,31)(H,28,32)

InChI Key

WQGFJYGDHCAERP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4Cl)SC=C3

Origin of Product

United States

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